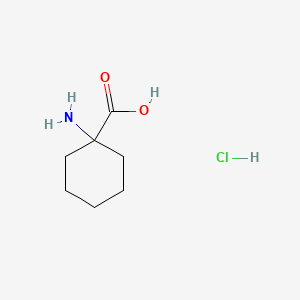

1-Aminocyclohexane-1-carboxylic acid hydrochloride

概要

説明

1-アミノ-1-シクロヘキサンカルボン酸塩酸塩は、α-アミノ酸類に属する有機化合物です。それは、同じ炭素原子にアミノ基とカルボン酸基が置換されたシクロヘキサン環を特徴としています。この化合物は、そのユニークな構造的特性のために、さまざまな化学および製薬用途でよく使用されます。

準備方法

合成ルートと反応条件: 1-アミノ-1-シクロヘキサンカルボン酸塩酸塩は、いくつかの方法によって合成できます。一般的な方法の1つは、シクロヘキサノンオキシムの水素化、続いて加水分解して目的のアミノ酸を生成することです。 反応には、通常、炭素上のパラジウムなどの水素化触媒が必要で、高圧および高温条件下で行われます .

工業的製造方法: 工業的には、1-アミノ-1-シクロヘキサンカルボン酸塩酸塩の製造は、通常、大規模な水素化反応器を使用することを伴います。このプロセスは、温度、圧力、触媒濃度などの反応パラメーターを注意深く制御して、高収率と高純度を実現するように最適化されています。最終生成物は、次に、結晶化またはその他の分離技術によって精製されて、塩酸塩が得られます。

化学反応の分析

反応の種類: 1-アミノ-1-シクロヘキサンカルボン酸塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: アミノ基は、特定の条件下で対応するイミンまたはニトリルを形成するように酸化できます。

還元: カルボン酸基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。

置換: アミノ基は求核置換反応に参加し、アミドまたはその他の誘導体を形成できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が一般的に使用されます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムが一般的な還元剤です。

置換: アシルクロリドまたは無水物は、トリエチルアミンなどの塩基の存在下でよく使用されます。

主要な製品:

酸化: イミン、ニトリル。

還元: アルコール。

置換: アミド、エステル。

科学研究における用途

1-アミノ-1-シクロヘキサンカルボン酸塩酸塩は、科学研究において幅広い用途があります。

化学: これは、さまざまな有機化合物の合成におけるビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。

生物学: この化合物は、酵素阻害とタンパク質修飾における潜在的な役割について研究されています。

医学: これは、薬物開発の前駆体としての可能性のある治療効果について調査されています。

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Aminocyclohexane-1-carboxylic acid hydrochloride is utilized as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique structure allows it to be a building block for drugs targeting neurological disorders and pain management. For instance, it has been involved in the development of analgesics and anti-inflammatory agents, enhancing therapeutic efficacy through its interactions with biological systems .

Case Study: Antidiuretic Peptides

Research has demonstrated that analogues of 1-aminocyclohexane-1-carboxylic acid can selectively modulate activities of peptides related to antidiuretic functions. In one study, specific modifications led to compounds exhibiting potent antidiuretic activity comparable to vasopressin, showcasing the compound's potential in developing targeted therapies for fluid balance disorders .

Biochemical Research

Amino Acid Metabolism Studies

This compound plays a vital role in understanding amino acid metabolism. It is used to investigate metabolic pathways and enzyme activities, providing insights into cellular functions and disease mechanisms. Researchers have utilized it to explore how cyclic amino acids can stabilize protein structures, which is crucial for designing new therapeutic proteins .

Neuroscience Applications

Neurotransmitter System Interaction

In neuroscience, this compound is studied for its effects on neurotransmitter systems. Its ability to interact with various receptors may lead to advancements in treatments for neurological disorders such as depression and anxiety .

Chiral Synthesis

Asymmetric Synthesis Applications

The compound's unique cyclohexane structure makes it valuable in asymmetric synthesis processes. This allows chemists to produce chiral compounds essential for drug formulation, enhancing the specificity and effectiveness of pharmaceutical agents .

Analytical Chemistry

Utilization in Chromatography

In analytical chemistry, this compound is employed in chromatography techniques to separate and identify complex mixtures. Its properties facilitate the analysis of various biochemical substances, contributing to advancements in research methodologies .

Material Science

Potential as a Chiral Building Block

Emerging research suggests that this compound may serve as a chiral building block in material science applications. Its incorporation into new materials could lead to the development of substances with specific desired properties, although this area remains largely exploratory .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs |

| Biochemical Research | Studies on amino acid metabolism and enzyme activity |

| Neuroscience | Investigating effects on neurotransmitter systems |

| Chiral Synthesis | Asymmetric synthesis for producing chiral pharmaceutical compounds |

| Analytical Chemistry | Chromatography for separating complex biochemical mixtures |

| Material Science | Potential use as a chiral building block for new materials |

作用機序

1-アミノ-1-シクロヘキサンカルボン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。アミノ基は、さまざまな生体分子と水素結合を形成し、それらの構造と機能に影響を与えることができます。カルボン酸基は、酸塩基反応に参加し、化合物の反応性と酵素や受容体との相互作用に影響を与えることができます。 これらの相互作用は、生化学的経路と細胞プロセスを調節し、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物:

1-アミノシクロヘキサンカルボン酸: 塩酸塩を含まない類似の構造。

シクロヘキサンカルボン酸: アミノ基がありません。

1-(Fmoc-アミノ)シクロヘキサンカルボン酸: アミノ基にフルオレニルメチルオキシカルボニル保護基が含まれています。

独自性: 1-アミノ-1-シクロヘキサンカルボン酸塩酸塩は、シクロヘキサン環、アミノ基、カルボン酸基の組み合わせと、塩酸塩のためにユニークです。 この組み合わせは、特に複雑な有機分子の合成と、製薬開発における前駆体としての、さまざまな用途において価値のある特定の化学的および物理的特性を付与します .

類似化合物との比較

1-Aminocyclohexanecarboxylic acid: Similar structure but without the hydrochloride salt.

Cyclohexanecarboxylic acid: Lacks the amino group.

1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl protecting group on the amino group.

Uniqueness: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its combination of a cyclohexane ring, an amino group, and a carboxylic acid group, along with the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical development .

生物活性

1-Aminocyclohexane-1-carboxylic acid hydrochloride (ACCA) is a cyclic amino acid derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, including its effects on cellular processes, potential therapeutic applications, and structural characteristics that contribute to its functionality.

Structural Characteristics

1-Aminocyclohexane-1-carboxylic acid (ACCA) features a cyclohexane ring that enhances its conformational stability compared to other amino acids. The unique structure allows for specific interactions with biological targets, making it a valuable component in drug design and protein engineering. Research indicates that the cyclohexane ring provides flexibility while maintaining a stable conformation, which is crucial for its role in peptide synthesis and nanostructure stabilization .

1. Antidiuretic and Uterotonic Effects

ACCA has been studied for its pharmacological properties, particularly as a component of peptide analogs that exhibit antidiuretic and uterotonic activities. In vitro studies have shown that peptides containing ACCA can selectively modulate these activities, with some derivatives demonstrating high potency comparable to natural vasopressin (AVP) . For instance, certain analogs with ACCA at specific positions displayed significant antidiuretic effects while maintaining selectivity over other receptor activities.

2. Cytotoxicity in Cancer Cell Lines

Recent studies have investigated the cytotoxic effects of ACCA derivatives on various cancer cell lines. Notably, B1 receptor antagonists derived from ACCA were shown to reduce the viability of glioma cells (U87-MG) and lung carcinoma cells (SHP-77) through mechanisms that do not primarily involve apoptosis but rather other cytotoxic pathways . The findings suggest potential applications of ACCA derivatives in cancer therapy, specifically targeting tumor growth modulation.

3. Protein Stability and Nanostructures

ACCA has been incorporated into β-helical motifs in protein structures to enhance stability. The introduction of ACCA into flexible loops within these motifs significantly improved their structural integrity, indicating its utility in synthetic biology and materials science . This property makes ACCA an attractive candidate for designing stable protein scaffolds for drug delivery systems and nanotechnology applications.

Case Study 1: Antidiuretic Peptides

In a study evaluating the pharmacological properties of peptides containing ACCA, several analogs were synthesized and tested for their pressor and antidiuretic activities. The results indicated that specific modifications of the peptide backbone with ACCA resulted in enhanced antidiuretic activity without significant pressor effects, suggesting a potential therapeutic application in managing fluid balance disorders .

Case Study 2: Cancer Cell Line Cytotoxicity

Another investigation focused on the cytotoxic potential of B1 receptor antagonists derived from ACCA against human glioblastoma cells. The study employed MTT assays to measure cell viability post-treatment with varying concentrations of ACCA derivatives. Results demonstrated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXSYHXQSKWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192780 | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-17-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。